molecular formula C13H13NO5 B2682865 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid CAS No. 1467873-91-1

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid

Cat. No.: B2682865
CAS No.: 1467873-91-1
M. Wt: 263.249
InChI Key: KDFRZQYIPKPXHQ-UHFFFAOYSA-N
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Description

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a morpholine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with phosgene, resulting in the formation of 3,5-dioxomorpholine.

    Alkylation: The morpholine derivative is then alkylated using an appropriate alkyl halide, such as ethyl bromide, to introduce the ethyl chain.

    Coupling with Benzoic Acid: The final step involves coupling the alkylated morpholine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The carbonyl groups in the morpholine ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Benzoate derivatives.

    Reduction: Hydroxyl derivatives of the morpholine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzoic acid moiety can interact with active sites, while the morpholine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.

    3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.

Uniqueness

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid is unique due to the presence of both the benzoic acid and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRZQYIPKPXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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